![molecular formula C6H7N3 B1610482 2-(5-methyl-1H-imidazol-4-yl)acetonitrile CAS No. 51667-66-4](/img/structure/B1610482.png)
2-(5-methyl-1H-imidazol-4-yl)acetonitrile
Overview
Description
2-(5-Methyl-1H-imidazol-4-yl)acetonitrile, also known as 5-methyl-1H-imidazole-4-acetonitrile, is a heterocyclic organic compound with a molecular formula of C4H6N2. It is a colorless solid with a melting point of 99-102°C. The compound belongs to the family of imidazole derivatives, which are widely used in various fields, such as pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Imidazole Derivatives in Scientific Research
Chemical Synthesis and Drug Development Imidazole derivatives, such as those mentioned in studies on imidapril and imiquimod, are crucial in the development of pharmaceuticals for treating various conditions. Imidapril, an ACE inhibitor, has shown effectiveness in treating hypertension and heart failure, suggesting the importance of imidazole derivatives in cardiovascular drug development (Dean M Robinson et al., 2007). Imiquimod, another imidazole derivative, acts as an immune response modifier and has applications in treating skin disorders and neoplasms (T. Syed, 2001).
Corrosion Inhibition Imidazoline and imidazoline derivatives, closely related to imidazole compounds, have been extensively used as corrosion inhibitors, particularly in the petroleum industry. Their effectiveness is attributed to their molecular structure, which allows for strong adsorption onto metal surfaces, providing a protective layer against corrosion (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Cancer Research Imidazole derivatives, like temozolomide, have shown significant antitumor activity, particularly in the treatment of pediatric brain tumors. Their ability to cross the blood-brain barrier makes them potent agents in neuro-oncology, highlighting the versatility of imidazole compounds in medical research (G. Barone et al., 2006).
Environmental and Material Science The study of imidazoline derivatives in the context of corrosion inhibition showcases the broader applicability of imidazole compounds beyond pharmaceuticals. They play a significant role in protecting industrial equipment and infrastructure from corrosion, demonstrating the interdisciplinary applications of these chemicals (Nipaporn Sriplai & K. Sombatmankhong, 2023).
properties
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREQMVIEIZZIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499010 | |
Record name | (5-Methyl-1H-imidazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51667-66-4 | |
Record name | (5-Methyl-1H-imidazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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